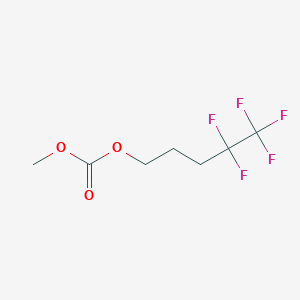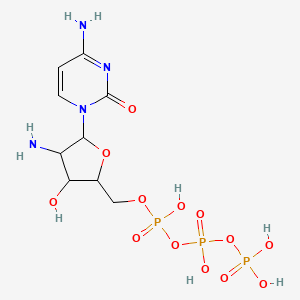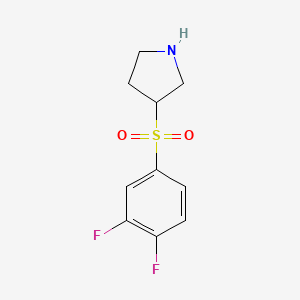
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4-difluorobenzenesulfonyl group
Métodos De Preparación
The synthesis of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,4-Difluorobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of pyrrolidine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidones, while reduction reactions can modify the sulfonyl group.
Addition Reactions: The compound can also participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
Aplicaciones Científicas De Investigación
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to engage in specific and potent interactions with its targets.
Comparación Con Compuestos Similares
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives:
3-(4-Methylbenzenesulfonyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine atoms, leading to different reactivity and biological activity.
3-(4-Chlorobenzenesulfonyl)pyrrolidine: Contains a chlorine atom, which can alter its chemical properties and interactions.
3-(4-Nitrobenzenesulfonyl)pyrrolidine:
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H11F2NO2S |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
3-(3,4-difluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11F2NO2S/c11-9-2-1-7(5-10(9)12)16(14,15)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
Clave InChI |
IWVNOAIIGCZMRM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1S(=O)(=O)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



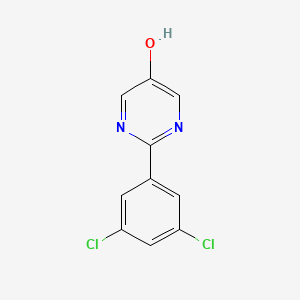
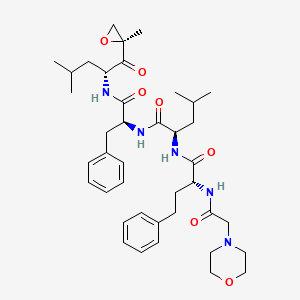
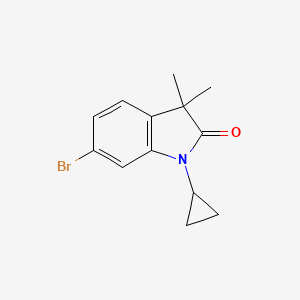
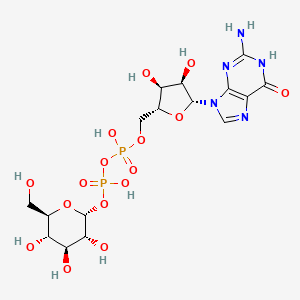


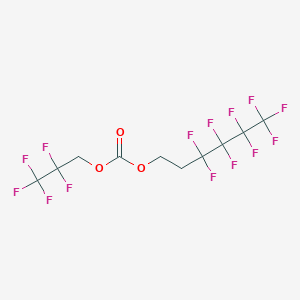

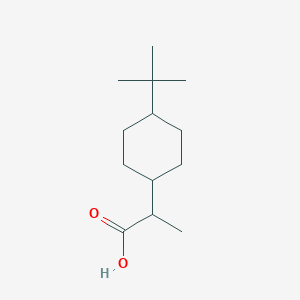
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
